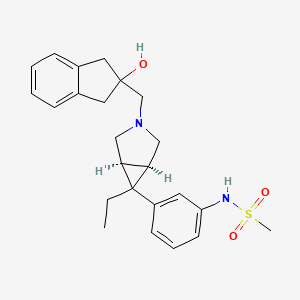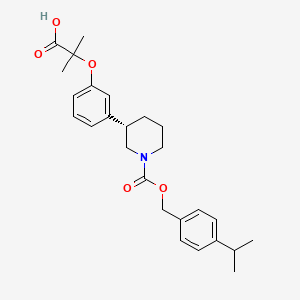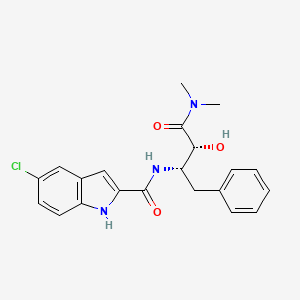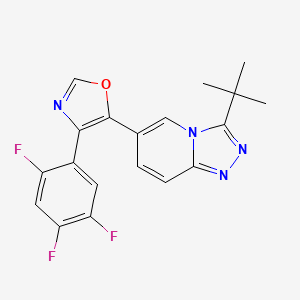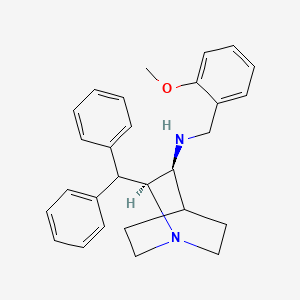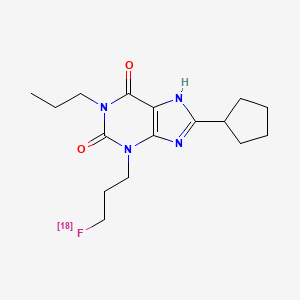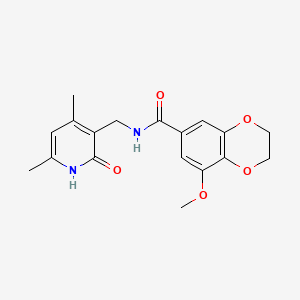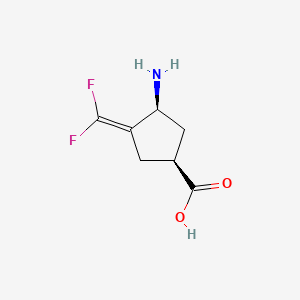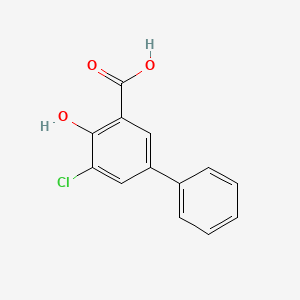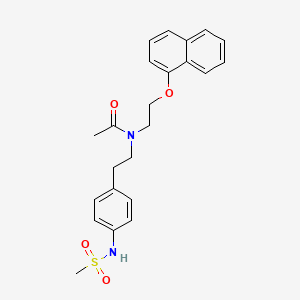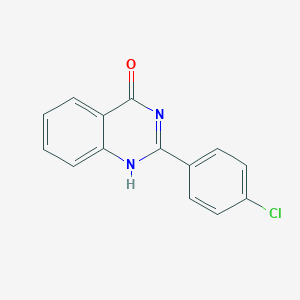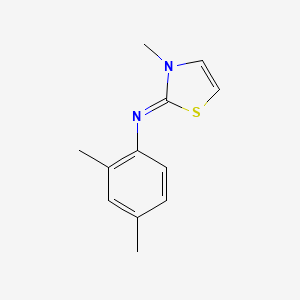
Cymiazole
Overview
Description
Cymiazole is an organic compound with the chemical formula C12H14N2S. It is primarily used as a veterinary drug and ectoparasiticide, particularly effective against mites and ticks. This compound is also employed to control Varroa mites in honeybees .
Mechanism of Action
Target of Action
Cymiazole is an antiparasitic active ingredient used in veterinary medicine, primarily against external parasites such as lice, mites, and ticks . It is particularly effective against acari (mites and ticks) . The primary targets of this compound are the octopamine receptors in the arthropod nervous system .
Mode of Action
This compound’s mode of action is similar to that of amitraz . It acts as an antagonist on the octopamine receptors of nerve cells in the brain . This interaction causes the parasites to become hyperexcited, leading to paralysis and eventually death .
Biochemical Pathways
This compound, being an agonist of the octopamine receptors, causes an increase in nervous activity, reduction of feeding, and disruption of reproductive behavior in the parasites . Octopamine, a neurotransmitter, neuromodulator, or even a circulating neurohormone in insects, is involved in energy mobilization and stress responses . It modulates muscle contraction and controls the release of adipokinetic hormone .
Pharmacokinetics
The pharmacokinetics of this compound involves its application either topically as a drip-on onto the bee-ways or orally mixed into the winter feed of the bees . Doses of twice 100-350 mg this compound hydrochloride per hive (25-35 mg/occupied bee-way) at a 7-day interval are recommended for topical administration . In the winter feed, approximately 500 - 700 mg this compound hydrochloride is administered per hive (50-70 mg/occupied bee-way) .
Result of Action
The result of this compound’s action is the effective control of external parasites in livestock. It shows a good killing effect and inhibits viable egg production . It also has a pronounced detaching effect on ticks .
Action Environment
This compound is moderately soluble in water and volatile . It is moderately toxic to mammals and may bioaccumulate . It is an eye and skin irritant . It shows a moderate level of toxicity to birds, fish, and honeybees . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Cymiazole interacts with the octopamine receptors in the arthropod nervous system . This interaction leads to an increase in nervous activity, reduction of feeding, and disruption of reproductive behavior . The compound is also known to exert ovicidal effects in insects and acari .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In mice, oral administration of this compound hydrochloride prolonged the barbiturate sleeping time by 500% at the lowest dose tested (600 mg/kg bw) . It also delayed pentetrazol and strychnine induced convulsions and decreased motor activity in mice .
Molecular Mechanism
This compound’s mechanism of action is primarily through its interaction with octopamine receptors in the arthropod nervous system . This interaction leads to an increase in nervous activity, which in turn disrupts normal feeding and reproductive behavior . Additionally, this compound has been shown to exert ovicidal effects in insects and acari .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in mice, the prolongation of barbiturate sleeping time induced by this compound hydrochloride was observed to be 500% at the lowest dose tested (600 mg/kg bw), indicating a significant temporal effect .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in mice, oral administration of this compound hydrochloride at a dose of 1200 mg/kg bw significantly decreased body temperature, but not at a dose of 600 mg/kg bw .
Metabolic Pathways
The major metabolic pathways of this compound involve oxidation of the 4-methyl group leading to the corresponding benzoic acid derivatives . These derivatives may also be conjugated with glycine .
Transport and Distribution
This compound is moderately soluble in water and volatile . It does not tend to be persistent in soil systems but may be in some water systems . It is not susceptible to hydrolysis . It is moderately toxic to mammals and may bioaccumulate .
Preparation Methods
Cymiazole can be synthesized through a reaction involving an o-amino coumarin compound under specific conditions, such as an oxidation reaction in an alcohol solution . Industrial production methods often involve high-performance liquid chromatography (HPLC) for the separation and purification of this compound .
Chemical Reactions Analysis
Cymiazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although specific details are less documented.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include acetonitrile, water, and phosphoric acid . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cymiazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Cymiazole is often compared with other acaricides such as amitraz and pyrethroids. Unlike amitraz, which is a formamidine acaricide, this compound is an iminophenylthiazolidine compound . Pyrethroids, on the other hand, are synthetic derivatives of natural pyrethrins and have different mechanisms of action and applications .
Similar compounds include:
Amitraz: A formamidine acaricide with a similar mechanism of action.
Pyrethroids: Synthetic insecticides with different chemical structures and uses.
This compound’s uniqueness lies in its specific efficacy against mites and ticks, particularly in veterinary and apicultural applications .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-methyl-1,3-thiazol-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9-4-5-11(10(2)8-9)13-12-14(3)6-7-15-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAUPYJCVKNAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2N(C=CS2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058143 | |
| Record name | Cymiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61676-87-7 | |
| Record name | Cymiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cymiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061676877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cymiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-methyl-3H-thiazol-2-ylidene)-2,5-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYMIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XR6MQQ6BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cymiazole hydrochloride?
A1: The molecular formula of this compound hydrochloride is C12H16ClN3S, and its molecular weight is 273.8 g/mol.
Q2: Is there any spectroscopic data available for this compound hydrochloride?
A2: While the provided research papers don't delve into detailed spectroscopic data, several analytical methods, including HPLC-UV [], GC-MS [, ], and LC-MS/MS [], have been employed for its detection and quantification.
Q3: How stable is this compound hydrochloride in honey?
A3: Studies indicate that this compound hydrochloride degrades relatively rapidly in honey. One study found that residues in unsealed honey decreased from an average of 2.45 ppm to 0.14 ppm over 112 days. []
Q4: Are there any specific challenges in analyzing this compound hydrochloride residues in bee products?
A4: Yes, the complex matrices of bee products, particularly honey and beeswax, pose analytical challenges. These matrices contain various compounds like sugars, fatty acids, and hydrocarbons that can interfere with this compound hydrochloride analysis. [, ]
Q5: What analytical methods are commonly used for detecting and quantifying this compound hydrochloride in honey?
A5: Several analytical techniques have been employed for this compound hydrochloride analysis in honey, including:
- Liquid Chromatography (HPLC) with UV detection [, , ]: This method offers good sensitivity and selectivity for this compound analysis.
- Gas Chromatography-Mass Spectrometry (GC-MS) [, ]: This technique provides high sensitivity and selectivity, enabling the identification and quantification of this compound hydrochloride even at trace levels.
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) []: This highly sensitive and selective method is particularly useful for complex matrices like honey, allowing for accurate quantification even at very low concentrations.
Q6: How are the analytical methods for this compound hydrochloride validated?
A6: Validation of analytical methods for this compound hydrochloride typically involves assessing parameters like:
Q7: What are the potential genotoxic effects of this compound hydrochloride?
A7: Studies using human lymphocytes have shown that this compound hydrochloride can induce sister chromatid exchanges (SCEs), indicating potential DNA damage. []
Q8: What are the potential health risks associated with this compound hydrochloride residues in bee products?
A8: While the research on long-term effects is limited, the genotoxic potential of this compound hydrochloride raises concerns about potential health risks, particularly for individuals with a predisposition to malignant diseases. [] Strict adherence to withdrawal periods after this compound hydrochloride treatment in beekeeping is crucial to minimize residues in honey and other bee products. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
